molecular formula C10H5BrO5 B11839245 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 6087-64-5

6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11839245
CAS No.: 6087-64-5
M. Wt: 285.05 g/mol
InChI Key: DITILQJVMZCSFN-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the chromene ring. The molecular formula of this compound is C10H5BrO5, and it has a molecular weight of 285.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 4-hydroxycoumarin. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-Bromo-4-oxo-2H-chromene-3-carboxylic acid.

    Reduction: Formation of 6-Bromo-4-hydroxy-2H-chromene-3-methanol.

    Substitution: Formation of 6-Amino-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid or 6-Thio-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Methyl-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different interaction patterns with biological targets .

Properties

CAS No.

6087-64-5

Molecular Formula

C10H5BrO5

Molecular Weight

285.05 g/mol

IUPAC Name

6-bromo-4-hydroxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5BrO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14)

InChI Key

DITILQJVMZCSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C(=O)O)O

Origin of Product

United States

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